molecular formula C6H6O4 B2488467 5-methoxyfuran-2-carboxylic Acid CAS No. 94084-62-5

5-methoxyfuran-2-carboxylic Acid

Cat. No.: B2488467
CAS No.: 94084-62-5
M. Wt: 142.11
InChI Key: YKFIGGAALSZSJV-UHFFFAOYSA-N
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Description

5-methoxyfuran-2-carboxylic acid: is an organic compound with the molecular formula C6H6O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the furan ring at the 5-position and a carboxylic acid group (-COOH) at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxyfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the methoxylation of furan-2-carboxylic acid. This reaction typically requires the use of methanol and a suitable catalyst under controlled conditions. Another method involves the oxidation of 5-methoxyfuran using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived feedstocks. For example, 5-hydroxymethylfurfural, a compound derived from biomass, can be converted to this compound through a series of chemical reactions, including oxidation and methoxylation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methoxyfuran-2-carboxylic acid can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 5-methoxyfuran-2-carboxaldehyde or 5-methoxyfuran-2-methanol, depending on the reducing agent used.

    Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation Products: 5-methoxyfuran-2-carboxaldehyde, 5-methoxyfuran-2-methanol.

    Reduction Products: 5-methoxyfuran-2-carboxaldehyde, 5-methoxyfuran-2-methanol.

    Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

Chemistry: 5-methoxyfuran-2-carboxylic acid is used as a building block in organic synthesis. Its functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of furan derivatives on biological systems. It can serve as a reference compound in studies related to furan-containing bioactive molecules.

Medicine: The furan ring is a common scaffold in several bioactive molecules. This compound could be a starting material for the development of new drugs or act as a reference compound in medicinal chemistry research.

Industry: In material science, this compound’s structure might be of interest for the design of novel materials with specific functionalities due to the presence of the furan ring and carboxylic acid groups.

Mechanism of Action

The mechanism of action of 5-methoxyfuran-2-carboxylic acid involves its interaction with various molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a drug candidate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methoxy group and a carboxylic acid group on the furan ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

5-methoxyfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFIGGAALSZSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94084-62-5
Record name 5-methoxyfuran-2-carboxylic acid
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